N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the slow-evaporation method. Two enantiomers are obtained: Ch-1 (S)-N-(1-phenylethyl)thiophene-2-carboxamide (Ch-1S) and ®-N-(1-phenylethyl)thiophene-2-carboxamide (Ch-1R), as well as Ch-2 (S)-N-(1-phenylethyl)furan-2-carboxamide (Ch-2S) and ®-N-(1-phenylethyl)furan-2-carboxamide (Ch-2R). X-ray analysis confirms their chiral nature, with slight differences in lattice parameters. Techniques such as FT-IR, UV–visible, NMR, and mass spectroscopy characterize these compounds .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzodioxin ring fused with a thiophene ring. The chloroacetyl group and the amino group are strategically positioned. The absolute structure parameter and specific rotation values confirm chirality. Hirshfeld surface analysis reveals inter- and intra-molecular interactions, particularly N–H⋅⋅⋅O contacts. Density functional theory (DFT) calculations provide insights into electronic characteristics, including molecular orbitals, electrostatic potential, and charge distribution .
properties
IUPAC Name |
N-[7-[(2-chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-8-14(19)17-9-6-11-12(22-4-3-21-11)7-10(9)18-15(20)13-2-1-5-23-13/h1-2,5-7H,3-4,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXQFCWTDEDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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